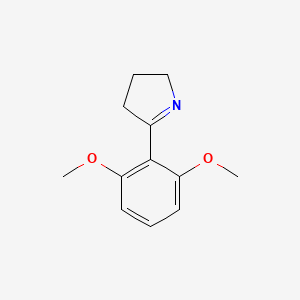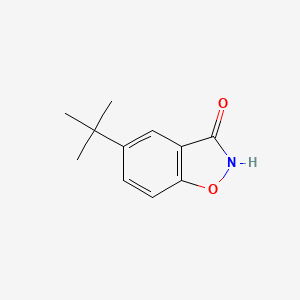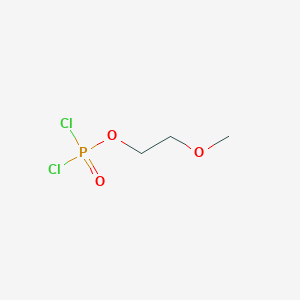
2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyrazole rings These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the condensation of 1-methyl-4-pyrazolecarboxaldehyde with an imidazole derivative under acidic or basic conditions. The reaction conditions often require a solvent such as ethanol or methanol and may involve catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: 2-(1-Methyl-4-pyrazolyl)imidazole-5-carboxylic acid.
Reduction: 2-(1-Methyl-4-pyrazolyl)imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s imidazole ring can coordinate with metal ions, potentially inhibiting metalloprotein enzymes. Additionally, the pyrazole ring may interact with specific protein sites, altering their function and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Similar structure but lacks the pyrazole ring.
1-Methyl-4-pyrazolecarboxaldehyde: Contains the pyrazole ring but lacks the imidazole ring.
2-(1H-Pyrazol-3-yl)ethanol: Another pyrazole derivative with different functional groups
Uniqueness
2-(1-Methyl-4-pyrazolyl)imidazole-5-carbaldehyde is unique due to the presence of both imidazole and pyrazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H8N4O/c1-12-4-6(2-10-12)8-9-3-7(5-13)11-8/h2-5H,1H3,(H,9,11) |
InChI Key |
SYUOKQWSYVLSNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


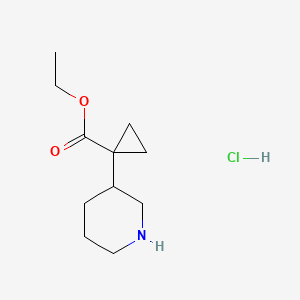
![[2-[6'-(Acetyloxymethyl)-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl]-1-ethoxy-1-oxobutan-2-yl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13687955.png)
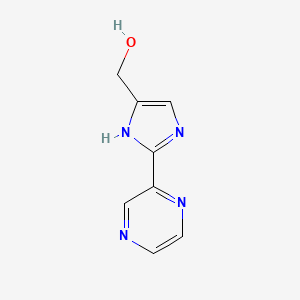
![[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687970.png)
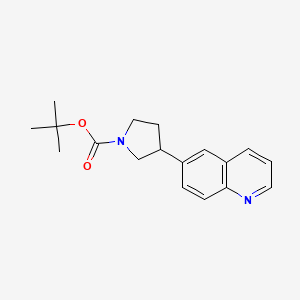
![8-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687985.png)
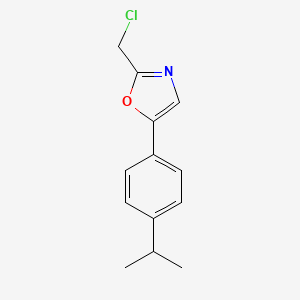

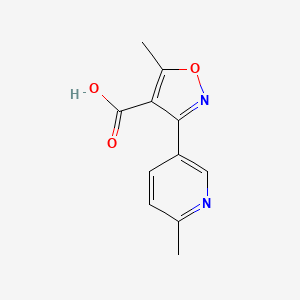
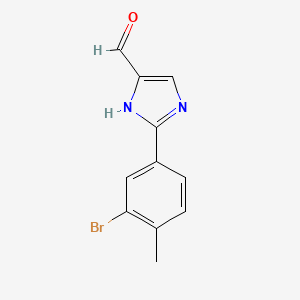
![4-[4-[[2-(4-Chlorophenyl)-1-cycloheptenyl]methyl]-1-piperazinyl]benzoic Acid](/img/structure/B13688022.png)
